molecular formula C13H15N3O3S B2523150 1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide CAS No. 1013798-44-1

1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2523150
CAS No.: 1013798-44-1
M. Wt: 293.34
InChI Key: YUPFMEWZKOFKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Alsaedi et al. (2019) focused on the synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl moieties. These compounds demonstrated antimicrobial activities that exceeded those of reference drugs, indicating their potential in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Utility in Heterocyclic Synthesis

Fadda et al. (2012) explored the utility of enaminonitriles in the synthesis of various heterocyclic derivatives, including pyrazole, pyridine, and pyrimidine. These compounds were characterized by their spectral data, underscoring the versatility of pyrazole derivatives in synthesizing diverse heterocyclic compounds (Fadda, Etman, El-Seidy, & Elattar, 2012).

Polarographic Behaviour Study

The polarographic reduction of arylazo pyrazoles, including 1-phenyl-3-amino-4-arylazo-pyrazole-5-one, was examined by Ravindranath, Ramadas, and Brahmaji Rao (1983). Their study provides insights into the electrochemical properties of these compounds, useful in analytical chemistry (Ravindranath, Ramadas, & Brahmaji Rao, 1983).

Tandem Reaction Synthesis

Zhu et al. (2011) described a tandem reaction strategy for synthesizing dihydropyrazole and its utility in preparing 3,3-diarylacrylonitrile. This method highlights the synthetic utility of pyrazole derivatives in organic chemistry (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).

Properties

IUPAC Name

2,5-dimethyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-8-11(16(2)15-9)13(17)14-10-6-4-5-7-12(10)20(3,18)19/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPFMEWZKOFKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.